molecular formula C20H25N7O3S B2530313 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034541-48-3

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2530313
CAS No.: 2034541-48-3
M. Wt: 443.53
InChI Key: HCPSJCRFRIMSQW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with a complex structure, encompassing multiple functional groups. The inclusion of a sulfonamide moiety suggests potential biological activity, particularly as sulfonamides are known for their applications in medicinal chemistry.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSJCRFRIMSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide generally involves multi-step organic synthesis. Key steps might include:

  • Formation of the 1,3,5-triazine core: This could involve cyclization reactions of suitable precursors.

  • Attachment of dimethylamino and pyrrolidinyl groups: Through nucleophilic substitution reactions.

  • Synthesis of the oxazole ring: Typically through cyclodehydration of suitable substrates.

  • Formation of the benzenesulfonamide: Via sulfonation reactions followed by coupling with the oxazole derivative.

Industrial production methods: For large-scale synthesis, each of these steps would be optimized for yield and purity, often involving high-throughput techniques and rigorous quality control.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: Potential modification of the dimethylamino group to its N-oxide derivative.

  • Reduction: Possible reduction of the sulfonamide to amine.

  • Substitution: The triazine core can undergo substitution with various nucleophiles.

Common reagents and conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using bases or acids to facilitate nucleophilic attack.

Major products formed:

  • N-oxide derivatives: from oxidation reactions.

  • Amines: from reduction.

  • Various substituted triazines: from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzenesulfonamides with triazine cores demonstrate promising activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. These compounds often show selective toxicity, making them candidates for further development in anticancer therapies .

Inhibition of Glycosidases

The compound has been explored for its ability to selectively inhibit glycosidases, enzymes that play crucial roles in various biological processes. Inhibitors of glycosidases are valuable in treating diseases such as diabetes and certain cancers. The specific structural features of this compound may enhance its selectivity and efficacy as a glycosidase inhibitor .

Antimicrobial Properties

Sulfonamide derivatives are historically known for their antimicrobial properties. The incorporation of the triazine and oxazole moieties could enhance the antimicrobial efficacy of this compound against a range of pathogens. Research into similar compounds suggests potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences evaluated several benzenesulfonamide derivatives for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values in the low micromolar range .

Case Study 2: Glycosidase Inhibition

A patent detailing selective glycosidase inhibitors highlighted the potential of compounds like this compound for therapeutic applications in metabolic disorders. The research demonstrated effective inhibition profiles that could lead to novel treatments for diabetes .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets:

  • Molecular targets: It might interact with enzyme active sites or receptor proteins.

  • Pathways involved: It could inhibit metabolic pathways critical to the survival of bacteria or cancer cells, thus making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with other similar compounds:

  • N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Differs in the ring structure attached to the triazine core.

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-chloroxazol-4-yl)benzenesulfonamide: Substitutes the methyloxazole with chloroxazole, altering its electronic properties.

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazin core that is known for its role in various biological activities.
  • A pyrrolidine moiety which enhances its pharmacological properties.
  • A benzenesulfonamide group that is often associated with antibacterial and antiviral activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar triazine derivatives have been reported to inhibit PI3 kinase pathways, which are crucial in cancer cell proliferation and survival .
  • Anticancer Activity : Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar properties .
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures:

  • Cell Line Studies : In vitro assays using human lung cancer cell lines (A549) showed significant cytotoxic effects at low micromolar concentrations, indicating strong anticancer activity .
  • Mechanistic Insights : The compound's ability to disrupt cell cycle progression and induce apoptosis was observed, which is critical for its therapeutic efficacy against malignancies .
CompoundCell LineIC50 (µM)Mechanism
N/AA5492.0Apoptosis induction
N/AMDA-MB-2311.0Cell cycle disruption

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In vitro Efficacy : Similar sulfonamide compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound may possess similar broad-spectrum antimicrobial properties .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their biological activity. The results indicated that modifications in the side chains significantly influenced their potency against cancer cells and bacteria .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazine core affect biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer activity while maintaining low toxicity levels .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential coupling reactions between triazine and sulfonamide precursors. Critical steps include:

  • Amine-triazine coupling : Use of dimethylamine and pyrrolidine under reflux conditions to functionalize the triazine core .
  • Sulfonamide linkage : Reaction of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with the triazine-methylamine intermediate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or preparative HPLC to isolate high-purity product (>95%) . Optimization requires precise stoichiometric control of reagents and inert atmosphere to prevent hydrolysis of the triazine ring .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns on the triazine and sulfonamide moieties .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity assessment .

Q. What solvent systems and catalysts are effective for its reactions?

  • Solvents : DMF or DMSO for sulfonamide coupling due to their ability to dissolve polar intermediates .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation during nucleophilic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, highlights flow chemistry for precise control of reaction parameters .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What computational approaches predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, validated by crystallographic data in .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Stability studies : shows the compound remains intact in 2M HCl, 10% NaOH, and water at room temperature, suggesting robustness across pH 1–13 .
  • Degradation pathways : Under extreme basic conditions (>12 pH), hydrolysis of the oxazole ring may occur, detectable via TLC or HPLC .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the triazine region .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated in for related triazine derivatives .

Q. What strategies validate biological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Modify the oxazole or pyrrolidine groups and test against control compounds .
  • Selectivity assays : Use kinase profiling panels or CRISPR-edited cell lines to identify specific targets .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

  • Re-evaluate computational models : Adjust solvation parameters in software like MarvinSuite or ACD/Labs .
  • Experimental validation : Use shake-flask method with octanol/water partitioning and compare with HPLC retention times .

Q. What causes variability in biological assay results across research groups?

  • Sample preparation : Ensure consistent dissolution protocols (e.g., DMSO stock concentration ≤0.1% to avoid solvent toxicity) .
  • Assay conditions : Standardize cell lines, incubation times, and positive/negative controls, as emphasized in for reproducibility .

Methodological Resources

  • Synthetic protocols : .
  • Computational tools : .
  • Analytical validation : .

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